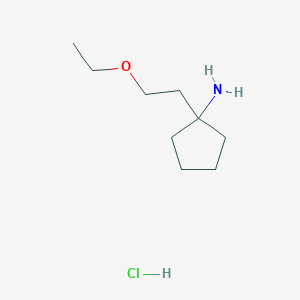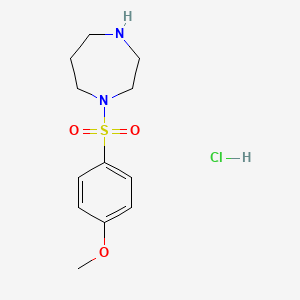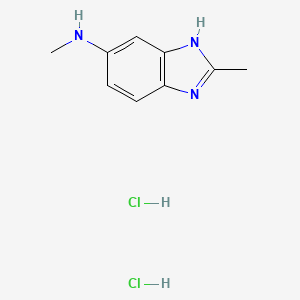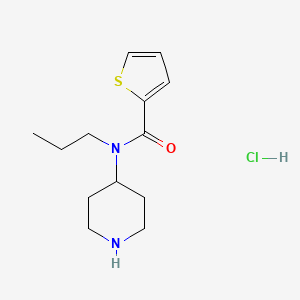
1-(2-Ethoxyethyl)cyclopentan-1-amine hydrochloride
Overview
Description
1-(2-Ethoxyethyl)cyclopentan-1-amine hydrochloride is an organic compound with the molecular formula C9H20ClNO . It appears as a powder .
Molecular Structure Analysis
The InChI code for 1-(2-Ethoxyethyl)cyclopentan-1-amine hydrochloride is1S/C9H19NO.ClH/c1-2-11-8-7-9(10)5-3-4-6-9;/h2-8,10H2,1H3;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
1-(2-Ethoxyethyl)cyclopentan-1-amine hydrochloride has a molecular weight of 193.72 . It is a powder that is stored at room temperature .Relevant Papers The search results do not provide any peer-reviewed papers related to 1-(2-Ethoxyethyl)cyclopentan-1-amine hydrochloride .
Scientific Research Applications
Synthesis and Structural Studies
- 1-(2-Ethoxyethyl)cyclopentan-1-amine hydrochloride plays a role in the synthesis and structural analysis of complex organic compounds. A study demonstrated its use in the preparation of saturated or partially saturated cyclopentane-and cyclohexane[b]pyrrolo[1,2-a][3,1]benzoxazine isomers, with the steric structures of these compounds elucidated using NMR and X-ray measurements (Virág et al., 1998).
Kinetics and Mechanism Studies
- The compound has been used in studies exploring the kinetics and mechanism of hydrolysis in alkaline solutions. One example is the investigation of cyclopentolate hydrochloride's hydrolysis, providing insights into the degradation process and the influence of pH, buffers, and temperature (Roy, 1995).
Anticonvulsant Activity
- In pharmacological research, derivatives of 1-(2-Ethoxyethyl)cyclopentan-1-amine hydrochloride have been synthesized and studied for their anticonvulsant activity. This demonstrates its potential application in the development of new therapeutic agents (Arustamyan et al., 2019).
Catalytic and Chemical Reactions
- The compound has been utilized in studies focused on catalytic and chemical reactions. For instance, its role in the synthesis of various cyclopentane derivatives and their subsequent applications in different chemical reactions has been examined (Grob & Krasnobajew, 1964).
Cytotoxic Activity
- A series of derivatives based on 1-(2-Ethoxyethyl)cyclopentan-1-amine hydrochloride have been synthesized and shown to possess cytotoxic activity toward human cancer cell lines. This suggests its potential application in cancer research and therapy (Chen et al., 1994).
Chiral Synthesis and Stereochemistry
- The compound has been involved in the synthesis of chiral molecules, such as in the preparation of new C2-symmetric trans-1,2-bis(2-aminophenyl)cyclopentanes, which were synthesized in optically pure forms. This highlights its use in stereochemistry and the synthesis of enantiomerically pure compounds (Yang et al., 2000).
properties
IUPAC Name |
1-(2-ethoxyethyl)cyclopentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-2-11-8-7-9(10)5-3-4-6-9;/h2-8,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLHZNXSSYBFMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1(CCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyethyl)cyclopentan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-4-[(methylsulfanyl)methyl]thiophene-2-carboxylic acid](/img/structure/B1433023.png)


![2-chloro-1-[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B1433028.png)
![[5-(Trifluoromethyl)-1,3-benzoxazol-2-yl]methanol](/img/structure/B1433032.png)
![[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride](/img/structure/B1433033.png)


![1-[4-(Trifluoromethyl)phenyl]pent-4-en-1-amine](/img/structure/B1433036.png)
![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-ol](/img/structure/B1433037.png)


![methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B1433044.png)
